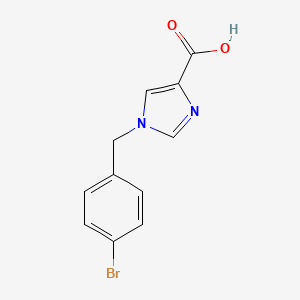

1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-3-1-8(2-4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNHMCUTAMWHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701193067 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439900-42-1 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carboxylic acid, 1-[(4-bromophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Procedure Overview:

- Starting materials: Ethyl isocyanoacetate derivatives and N-aryl-benzimidoyl chlorides.

- Key step: Cycloaddition reaction to form the imidazole ring.

- Subsequent steps: Hydrolysis of esters to carboxylic acids, and possible derivatization to hydrazides or other analogs.

Reaction Scheme:

Ethyl isocyanoacetate + *N*-aryl-benzimidoyl chloride → Cycloaddition → Ester intermediate → Hydrolysis → 1-(4-bromobenzyl)-1H-imidazole-4-carboxylic acid

Data Table 1: Typical Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cycloaddition | Ethyl isocyanoacetate + N-aryl-benzimidoyl chloride, base, 80°C | 70–85 | Efficient formation of imidazole core |

| Ester hydrolysis | Aqueous NaOH, reflux | 92 | High yield of carboxylic acid |

Based on recent research, this method provides a versatile route to substituted imidazoles with high regioselectivity and yields.

Halogenation of Imidazole Precursors Followed by Nucleophilic Substitution

Another well-established approach involves halogenation of imidazole derivatives, specifically at the 4-position, followed by nucleophilic substitution with 4-bromobenzyl groups.

Procedure Overview:

- Step 1: Synthesis of imidazole-4-carboxylic acid or derivatives via condensation of glyoxal or other aldehydes with amino compounds.

- Step 2: Halogenation at the 4-position using N-bromosuccinimide (NBS) or similar reagents.

- Step 3: Nucleophilic substitution with 4-bromobenzyl halides under basic conditions.

Data Table 2: Halogenation and Substitution Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation | NBS, imidazole, DMSO, 0–25°C | 75–85 | Selective bromination at C-4 |

| Benzyl substitution | 4-bromobenzyl bromide, K2CO3, DMF, 50°C | 65–80 | Formation of target compound |

This approach is advantageous for introducing the bromobenzyl moiety selectively and efficiently.

Synthesis via Direct Carboxylation of N-Substituted Imidazoles

A more direct method involves the carboxylation of N-substituted imidazoles using carbon dioxide under pressure, often in the presence of catalysts like copper or other transition metals.

Procedure Overview:

Data Table 3: Carboxylation Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carboxylation | CO₂, Cu catalyst, 100°C, 10 atm | 60–75 | Mild to moderate yields, scalable |

This method offers a straightforward route but requires specialized equipment for CO₂ pressure.

Notes on Research Findings and Optimization

- Reaction Conditions: Temperature, solvent choice, and catalysts significantly influence yields and regioselectivity.

- Yield Data: Overall yields for key steps range from 65% to 92%, with hydrolysis of esters to acids being highly efficient.

- Substituent Effects: Electron-withdrawing groups on the aromatic ring enhance reaction rates and yields, especially in cycloaddition and halogenation steps.

- Safety and Scalability: Methods involving halogenation and CO₂ pressure require careful handling but are amenable to scale-up.

化学反应分析

Types of Reactions: 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.

Reduction: 4-bromobenzyl alcohol.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid serves as a crucial precursor in the synthesis of various pharmacologically active compounds. Its structural features allow it to interact with biological targets, making it valuable in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anti-inflammatory Properties

The compound has demonstrated the ability to modulate inflammatory responses. Studies have reported a reduction in cytokine production in stimulated immune cells, indicating its potential for developing anti-inflammatory therapies.

Antitumor Activity

Preliminary investigations suggest that this compound may possess antitumor properties. Cytotoxicity assays on various cancer cell lines have shown dose-dependent inhibition of cell proliferation, potentially through apoptosis induction.

Biological Studies

The compound is utilized in biological research to study enzyme inhibition and receptor binding due to its structural resemblance to biologically active molecules.

Enzyme Inhibition

The bromine atom in the compound allows for specific interactions with enzyme active sites, blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial for exploring potential therapeutic applications.

Receptor Modulation

Research has indicated that this compound can interact with receptors involved in various signaling pathways, influencing cellular responses such as apoptosis and proliferation.

Material Science

In material science, this compound is explored for its potential use in developing novel materials with specific electronic properties. Its unique structure may contribute to advancements in organic electronics and nanotechnology.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Bromobenzyl)-1H-imidazole-4-carboxylic acid | Bromine at position 3; carboxylic acid at position 4 | Moderate antimicrobial activity |

| 1-(2-Bromobenzyl)-1H-imidazole-4-carboxylic acid | Bromine at position 2; carboxylic acid at position 4 | Lower cytotoxicity compared to target |

| 1-(4-Chlorobenzyl)-1H-imidazole-4-carboxylic acid | Chlorine instead of bromine; carboxylic acid at position 4 | Enhanced anti-inflammatory effects |

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, supporting its use as a potential antibiotic agent.

Anti-inflammatory Mechanism Investigation

In a cellular model of inflammation, the compound was found to significantly reduce nitric oxide production, indicating its potential as an anti-inflammatory agent.

Cytotoxicity in Cancer Cells

Recent investigations into the cytotoxic effects of this compound on breast cancer cell lines revealed an IC50 value indicating effective inhibition of cell growth, suggesting further exploration in cancer therapy.

作用机制

The mechanism of action of 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the imidazole ring can participate in hydrogen bonding and other interactions.

相似化合物的比较

Table 1: Structural and Molecular Comparisons

Key Research Findings

- Electronic Effects : The 4-bromobenzyl group increases electron density on the imidazole ring compared to chlorophenyl analogs, as evidenced by NMR chemical shifts (e.g., δ 7.57 ppm for aromatic protons in the target compound vs. δ 7.35 ppm in chlorophenyl derivatives) .

- Thermal Stability : Brominated derivatives generally exhibit higher melting points (>150°C) compared to nitro- or chloro-substituted analogs due to stronger van der Waals interactions .

- Biological Activity : Imidazole-4-carboxylic acids with bulky substituents (e.g., 5-phenyl in 10f ) show reduced cellular permeability but enhanced target specificity in anticancer assays .

生物活性

1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom attached to a benzyl group and an imidazole core with a carboxylic acid functional group. Its molecular formula is C10H8BrN2O2, and it has a molecular weight of 256.09 g/mol.

Antiviral Activity

Recent studies have indicated that derivatives of imidazole-4-carboxylic acids can exhibit antiviral properties. In a study focusing on the inhibition of HIV-1 integrase, several compounds demonstrated significant antiviral activity. Notably, compounds synthesized from similar scaffolds showed inhibition percentages ranging from 33% to 45% at concentrations of 100 µM, indicating potential in developing antiviral agents against HIV-1 .

Anticancer Activity

Imidazole derivatives are frequently investigated for their anticancer properties. A study evaluated various imidazole-based compounds against human cancer cell lines, reporting IC50 values that suggest significant cytotoxicity. For instance, compounds derived from imidazole structures exhibited IC50 values as low as 0.51 µM against acute myeloid leukemia cells (MV4-11), highlighting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. The presence of the bromine atom enhances the compound's ability to bind to target sites, modulating enzymatic activity and potentially inhibiting cancer cell proliferation.

Table 1: Biological Activity Summary

Case Study 1: HIV-1 Integrase Inhibition

In a detailed investigation of novel imidazole derivatives, researchers synthesized several compounds and tested them in an AlphaScreen assay for HIV-1 integrase inhibition. The results showed that while most compounds did not bind effectively to the active site, some exhibited selective binding to the LEDGF/p75-binding pocket, demonstrating their potential as targeted antiviral agents .

Case Study 2: Cytotoxicity Against Cancer Cells

A series of imidazole derivatives were tested against various human cancer cell lines including HT-29 (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives achieved significant cytotoxicity with IC50 values well below those of standard treatments, suggesting a promising avenue for further development in cancer therapeutics .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Bromobenzyl)-1H-imidazole-4-carboxylic acid, and what are their respective advantages?

- Methodological Answer : A common green synthesis involves oxidative desulfurization using sodium tungstate (Na₂WO₄) as a catalyst with hydrogen peroxide (H₂O₂) as the oxidant. This method avoids harsh solvents and achieves moderate yields (40–60%) under mild conditions (60–80°C) . Alternative routes include hydrothermal synthesis, which facilitates crystallization but may require higher temperatures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carboxy/benzyl substituents. IR spectroscopy identifies carboxylic acid (-COOH) and imidazole ring vibrations.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves 3D structure, including bromobenzyl orientation and hydrogen bonding . Validate datasets using tools like PLATON to check for twinning or disorder .

Q. What are the common impurities or byproducts encountered during synthesis, and how can they be identified and mitigated?

- Methodological Answer : Common impurities include unreacted bromobenzyl precursors or desulfurized intermediates. High-performance liquid chromatography (HPLC) with UV detection or LC-MS identifies these by comparing retention times and mass-to-charge ratios with reference standards . Recrystallization from ethanol/water mixtures improves purity.

Advanced Research Questions

Q. How can researchers design experiments to investigate the coordination chemistry of this compound with transition metals?

- Methodological Answer : React the compound with transition metal salts (e.g., Cu(II), Zn(II)) in aqueous or methanol solutions under controlled pH (5–7). Monitor coordination via UV-Vis spectroscopy for ligand-to-metal charge transfer. Isolate coordination polymers by slow evaporation and characterize via SC-XRD. The carboxylic acid group often acts as a bridging ligand, forming 1D chains or 2D networks .

Q. What strategies are recommended for resolving contradictions in crystallographic data or unexpected spectroscopic results?

- Methodological Answer :

- Crystallographic Conflicts : Use dual refinement in SHELXL and OLEX2 to assess model accuracy. Check for pseudosymmetry or disorder using the ADDSYM algorithm in PLATON .

- Spectroscopic Anomalies : Compare experimental NMR shifts with computed values (e.g., DFT at B3LYP/6-31G* level) to verify assignments .

Q. How can computational methods be integrated with experimental data to validate the molecular structure and electronic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to optimize geometry and predict vibrational frequencies. Compare with experimental IR/NMR data. For electronic properties, calculate HOMO-LUMO gaps and electrostatic potential maps to rationalize reactivity in metal coordination or acid-base behavior .

Q. What safety considerations are critical when handling this compound in a research laboratory?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact. The compound may irritate mucous membranes; consult SDS for spill protocols (neutralize with sodium bicarbonate) and store in airtight containers away from oxidizers .

Q. What are the challenges in synthesizing derivatives of this compound, and how can reaction conditions be optimized?

- Methodological Answer : Bromine substitution on the benzyl group can sterically hinder derivatization. Optimize by:

- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to facilitate alkylation/amination at the imidazole N-position .

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups, monitoring progress via TLC .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。